3-Methylphenylacetic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
m-Tolylacetic acid can be synthesized through various methods. One common method involves the Friedel-Crafts alkylation of toluene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
[ \text{C}_6\text{H}_5\text{CH}_3 + \text{ClCH}_2\text{COOH} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH}_3)\text{CH}_2\text{COOH} + \text{HCl} ]
Industrial Production Methods
In industrial settings, m-Tolylacetic acid is produced on a larger scale using similar synthetic routes but optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
m-Tolylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Forms carboxylic acids.
Reduction: Forms alcohols.
Substitution: Forms substituted aromatic compounds.
Scientific Research Applications
m-Tolylacetic acid is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the study of metabolic pathways and enzyme interactions.
Medicine: It is an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of m-Tolylacetic acid involves its interaction with specific molecular targets and pathways. As an intermediate in organic synthesis, it participates in various chemical reactions that lead to the formation of desired products. The carboxyl group (-COOH) in m-Tolylacetic acid plays a crucial role in its reactivity, allowing it to undergo oxidation, reduction, and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Similar structure but lacks the methyl group on the aromatic ring.
p-Tolylacetic acid: Similar structure but the methyl group is in the para position instead of the meta position.
o-Tolylacetic acid: Similar structure but the methyl group is in the ortho position instead of the meta position.
Uniqueness
m-Tolylacetic acid is unique due to the position of the methyl group on the aromatic ring, which influences its chemical reactivity and properties. This positional difference can lead to variations in the types of reactions it undergoes and the products formed.
Properties
IUPAC Name |
2-(3-methylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-3-2-4-8(5-7)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMPSRSMBJLKKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211147 | |
Record name | m-Tolylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Methylphenylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002222 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
621-36-3 | |
Record name | (3-Methylphenyl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Tolylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 621-36-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76090 | |
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Record name | m-Tolylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-tolylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.714 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | M-TOLYLACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF4FNN5J9F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3-Methylphenylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002222 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
62 °C | |
Record name | 3-Methylphenylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002222 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the metabolic fate of 3-Methylphenylacetic acid in microbial systems?
A1: While the provided research papers don't directly investigate the metabolism of this compound, they offer valuable insights into the biotransformation of structurally similar compounds. For instance, the study on the biotransformation of methylphenylacetonitriles by Aspergillus sydowii CBMAI 934 suggests that fungal systems could potentially modify this compound. Further research is needed to elucidate the specific metabolic pathways involved.
Q2: The paper discusses the importance of the hydroxyl group at the C-4 position of the benzene ring for 4-Hydroxyphenylacetic acid 1-hydroxylase activity. Does the presence of a methyl group at the C-3 position, as in this compound, affect this enzyme's activity?
A2: The research by Blakley et al. highlights the crucial role of the hydroxyl group at the C-4 position for substrate recognition and binding to 4-Hydroxyphenylacetic acid 1-hydroxylase. While the paper doesn't directly investigate the impact of a methyl group at the C-3 position, it suggests that modifications on the benzene ring can significantly influence the enzyme's activity. It's plausible that the presence of a methyl group at the C-3 position could alter the binding affinity or sterically hinder the interaction with the enzyme, thereby affecting its activity. Further experimental validation is required to confirm these hypotheses.
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